molecular formula C9H11BrOS B13304929 3-(2-Bromothiophen-3-yl)-2,2-dimethylpropanal

3-(2-Bromothiophen-3-yl)-2,2-dimethylpropanal

Cat. No.: B13304929
M. Wt: 247.15 g/mol
InChI Key: ABMCIXJRURMFMK-UHFFFAOYSA-N
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Description

3-(2-Bromothiophen-3-yl)-2,2-dimethylpropanal is an organic compound that features a brominated thiophene ring attached to a dimethylpropanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromothiophen-3-yl)-2,2-dimethylpropanal typically involves the bromination of thiophene followed by the introduction of the dimethylpropanal group. One common method involves the use of 3-bromothiophene as a starting material, which is then subjected to a series of reactions to introduce the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents, followed by purification steps to isolate the desired product. The specific conditions and reagents used can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromothiophen-3-yl)-2,2-dimethylpropanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: 3-(2-Bromothiophen-3-yl)-2,2-dimethylpropanoic acid.

    Reduction: 3-(2-Bromothiophen-3-yl)-2,2-dimethylpropanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromothiophen-3-yl)-2,2-dimethylpropanal has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: Used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromothiophen-3-yl)-2,2-dimethylpropanal depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom on the thiophene ring is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. The aldehyde group can also participate in various reactions, such as oxidation or reduction, to form different functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-Bromothiophene: A simpler compound with a bromine atom on the thiophene ring.

    2-Bromothiophene: Another brominated thiophene derivative with the bromine atom in a different position.

    3-(2-Bromothiophen-3-yl)propanoic acid: A compound with a carboxylic acid group instead of an aldehyde group.

Uniqueness

3-(2-Bromothiophen-3-yl)-2,2-dimethylpropanal is unique due to the presence of both a brominated thiophene ring and a dimethylpropanal group

Properties

Molecular Formula

C9H11BrOS

Molecular Weight

247.15 g/mol

IUPAC Name

3-(2-bromothiophen-3-yl)-2,2-dimethylpropanal

InChI

InChI=1S/C9H11BrOS/c1-9(2,6-11)5-7-3-4-12-8(7)10/h3-4,6H,5H2,1-2H3

InChI Key

ABMCIXJRURMFMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(SC=C1)Br)C=O

Origin of Product

United States

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